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Compound of Interest

Compound Name: RPR203494

Cat. No.: B610573

For Researchers, Scientists, and Drug Development Professionals

Introduction

RPR203494 is a potent, small-molecule inhibitor of p38 mitogen-activated protein kinase
(MAPK). It belongs to a class of pyrimidine analogues and was developed as a potential
therapeutic agent for inflammatory diseases. This technical guide provides a comprehensive
overview of the potency of RPR203494, including its mechanism of action, in vitro efficacy, and
the experimental protocols used for its characterization. RPR203494 is a chemical analogue of
RPR200765A, another p38 inhibitor, but with an improved in vitro potency profile.

Chemical Properties

Property Value

[(2R)-2-hydroxy-3-{[(4-0x0-4,5-dihydro-3H-
IUPAC Name pyrrolo[3,2-d]pyrimidin-7-
yl)methylJamino}propyl]phosphonic acid

Molecular Formula C10H15N4OsP
Molecular Weight 302.22 g/mol
PubChem CID 136276494[1]

Potency and Efficacy
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RPR203494 demonstrates significant inhibitory activity against p38 MAPK. While specific IC50
values for RPR203494 are not publicly available in the searched literature, it is described as
having an improved in vitro potency compared to its analogue, RPR200765A[2].

For comparative purposes, the potency of the related compound, RPR200765A, is provided

below.
Assay Type Target/Cell Line Parameter Value
Enzymatic Assay p38 MAP Kinase ICso 50 nM

LPS-stimulated
Cellular Assay H " ECso (TNFa release) 110 nM
uman monocytes

This data for RPR200765A provides a benchmark for the expected potency of RPR203494,
which is stated to be more potent.

Mechanism of Action: The p38 MAPK Signaling
Pathway

The p38 MAPK signaling cascade is a crucial pathway in the cellular response to external
stresses, such as inflammatory cytokines (e.g., TNF-a and IL-1), UV radiation, and osmotic
shock. Activation of this pathway leads to the production of pro-inflammatory cytokines, which
are key mediators of inflammatory diseases like rheumatoid arthritis.

RPR203494 exerts its therapeutic effect by inhibiting the kinase activity of p38 MAPK, thereby
blocking the downstream signaling events that lead to the synthesis and release of
inflammatory mediators.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. RPR203494 a pyrimidine analogue of the p38 inhibitor RPR200765A with an improved in
vitro potency - PubMed [pubmed.ncbi.nim.nih.gov]

e 2. medchemexpress.com [medchemexpress.com]

 To cite this document: BenchChem. [RPR203494: A Technical Guide to a Potent p38 MAPK
Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610573#rpr203494-p38-inhibitor-potency]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hasth

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 4/ 4 Tech Support


https://www.benchchem.com/product/b610573?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/11266171/
https://pubmed.ncbi.nlm.nih.gov/11266171/
https://www.medchemexpress.com/mce_publications/11266171.html
https://www.benchchem.com/product/b610573#rpr203494-p38-inhibitor-potency
https://www.benchchem.com/product/b610573#rpr203494-p38-inhibitor-potency
https://www.benchchem.com/product/b610573#rpr203494-p38-inhibitor-potency
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b610573?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610573?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

